Xestospongin C

IP3 receptor Calcium signaling Xestospongin

Xestospongin C (XeC; CAS 88903-69-9) is a macrocyclic bis-1-oxaquinolizidine alkaloid isolated from the marine sponge Xestospongia exigua. It acts as a membrane-permeable, reversible blocker of inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ release, and also inhibits sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps.

Molecular Formula C28H50N2O2
Molecular Weight 446.7 g/mol
CAS No. 88903-69-9
Cat. No. B1683340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXestospongin C
CAS88903-69-9
SynonymsXestospongin C;  Xestospongin-C; 
Molecular FormulaC28H50N2O2
Molecular Weight446.7 g/mol
Structural Identifiers
SMILESC1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1
InChIInChI=1S/C28H50N2O2/c1-3-7-15-25-17-21-30-20-10-14-24(28(30)31-25)12-6-2-4-8-16-26-18-22-29-19-9-13-23(11-5-1)27(29)32-26/h23-28H,1-22H2/t23-,24+,25-,26-,27+,28+/m1/s1
InChIKeyPQYOPBRFUUEHRC-HCKQMYSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Xestospongin C: IP3 Receptor Antagonist and Calcium Signaling Modulator


Xestospongin C (XeC; CAS 88903-69-9) is a macrocyclic bis-1-oxaquinolizidine alkaloid isolated from the marine sponge Xestospongia exigua [1]. It acts as a membrane-permeable, reversible blocker of inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ release, and also inhibits sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps [2]. Its primary utility in research stems from its ability to dissect IP3R-dependent calcium signaling pathways, though recent studies have revealed limitations in its receptor subtype selectivity [3].

Xestospongin C vs. Closely Related Analogs: Evidence-Based Differentiation


Generic substitution of Xestospongin C with other IP3R antagonists or xestospongin analogs carries significant experimental risk due to marked differences in potency, selectivity, and mechanism of action. For example, Xestospongin D exhibits a 1.8-fold higher IC50 for IP3R inhibition compared to Xestospongin C . Critically, recent evidence demonstrates that neither Xestospongin C nor Xestospongin D effectively inhibits Ca2+ release via any IP3R subtype under certain experimental conditions [1]. Furthermore, while Xestospongin C retains a >30-fold selectivity window for IP3R over ryanodine receptor (RyR), hydroxylated derivatives like Xestospongin D paradoxically enhance Ca2+-induced Ca2+ release from RyR1, complicating their use in systems where both receptors are expressed [2]. These distinctions underscore the necessity of selecting the precise compound for specific calcium signaling investigations.

Xestospongin C: Quantitative Pharmacological Profile and Comparative Potency


IP3 Receptor Inhibition Potency: Xestospongin C vs. Xestospongin D

Xestospongin C demonstrates approximately 1.8-fold greater potency as an inhibitor of IP3-mediated Ca2+ release compared to its analog Xestospongin D . This difference is critical for experiments requiring maximal IP3R blockade at minimal compound concentrations.

IP3 receptor Calcium signaling Xestospongin

Selectivity Over Ryanodine Receptor: Xestospongin C vs. Xestospongin D

Xestospongin C exhibits a >30-fold selectivity for IP3R over the skeletal isoform of the ryanodine receptor (RyR1) [1]. In contrast, Xestospongin D not only inhibits IP3R but also sensitizes RyR1 channels, enhancing Ca2+-induced Ca2+ release within the same concentration range required to block IP3R [2]. This bifunctional activity of Xestospongin D introduces a significant confounding variable in systems where both receptor types are co-expressed.

IP3 receptor Ryanodine receptor Selectivity

SERCA Pump Interaction: Xestospongin C vs. Hydroxylated Analogs

Xestospongin C acts as an equally potent inhibitor of both the IP3 receptor and the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump [1]. This is a critical distinction from its hydroxylated derivatives (e.g., Xestospongin D), which lack direct SERCA inhibitory activity [2]. Consequently, Xestospongin C may deplete ER Ca2+ stores through SERCA inhibition, an effect not observed with Xestospongin D.

SERCA Calcium ATPase Off-target effects

Comparative Functional Activity in Intact Cells: Xestospongin C vs. 2-APB

In cultured vascular endothelial cells, Xestospongin C (3–10 μM) and 2-aminoethoxydiphenyl borate (2-APB; 30–300 μM) both inhibit ATP-induced Ca2+ release and capacitative Ca2+ entry [1]. However, 2-APB is effective only at ~10-fold higher concentrations and does not interact with the IP3-binding site [1]. This suggests that Xestospongin C and 2-APB act through distinct mechanisms, despite their shared ability to block Ca2+ entry.

Capacitative Ca2+ entry Vascular endothelium IP3 receptor antagonist

IP3R Subtype Selectivity: Xestospongin C vs. Heparin and 2-APB

A 2014 study in DT40 cells stably expressing single IP3R subtypes revealed that neither Xestospongin C nor Xestospongin D effectively inhibits IP3-evoked Ca2+ release via any IP3R subtype [1]. In contrast, heparin acts as a competitive antagonist with varying subtype affinities (IP3R3 > IP3R1 ≥ IP3R2), while 2-APB selectively inhibits IP3R1 without affecting IP3 binding [1]. This finding challenges the long-held assumption of Xestospongin C as a universal IP3R antagonist.

IP3 receptor subtype Heparin 2-APB

Xestospongin C: Optimized Research Applications Based on Empirical Evidence


Dissecting IP3R-Mediated Ca2+ Release in Cells Co-Expressing RyR

Xestospongin C's >30-fold selectivity for IP3R over RyR1 makes it a superior choice for studies requiring discrimination between these two major intracellular Ca2+ release pathways [1]. In contrast, Xestospongin D's ability to sensitize RyR1 confounds such analyses, potentially masking or exaggerating IP3R-specific effects .

Investigating SERCA Pump Contribution to ER Ca2+ Store Depletion

The equipotent inhibition of both IP3R and SERCA by Xestospongin C uniquely enables researchers to model scenarios of combined receptor blockade and pump inhibition [1]. This contrasts with Xestospongin D, which spares SERCA and thus offers a cleaner IP3R blockade profile .

Validating IP3R-Dependent Ca2+ Entry in Vascular Endothelium

The demonstrated efficacy of Xestospongin C at 3–10 μM in blocking capacitative Ca2+ entry in endothelial cells supports its use in vascular biology studies [1]. Its ~10-fold greater potency compared to 2-APB allows for lower working concentrations, potentially reducing off-target effects on other cellular processes [1].

Cautionary Note: IP3R Subtype Profiling Experiments

Recent evidence indicates that Xestospongin C is not an effective antagonist of any IP3R subtype in DT40 cell models [1]. Therefore, it should not be used as a primary tool for studies requiring robust, subtype-specific IP3R blockade. Alternative agents like heparin or 2-APB are more appropriate for such investigations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xestospongin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.